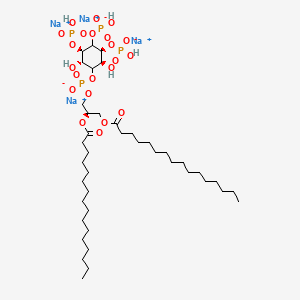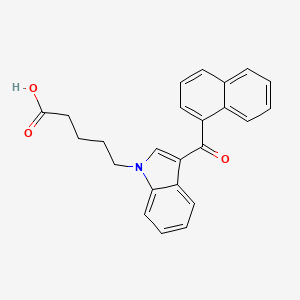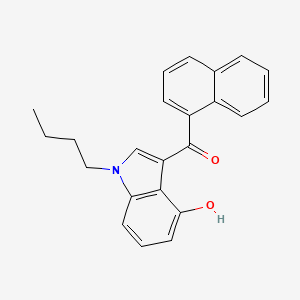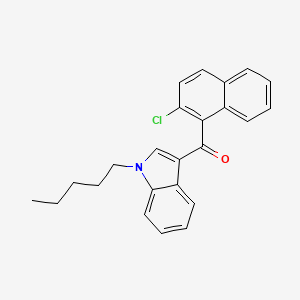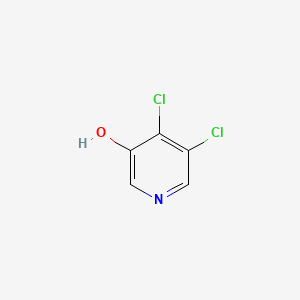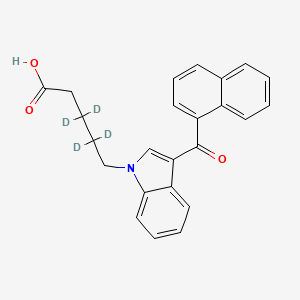
JWH 018 N-pentanoic acid metabolite-d4
Vue d'ensemble
Description
JWH 018 N-pentanoic acid metabolite-d4 contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by GC- or LC- mass spectrometry (MS) .
Synthesis Analysis
JWH 018 is one of several synthetic cannabinoids (CBs) which have been included in smoking mixtures . JWH 018 N-pentanoic acid metabolite is a minor urinary metabolite of JWH 018, characterized by carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .Molecular Structure Analysis
The molecular formula of JWH 018 N-pentanoic acid metabolite-d4 is C24H17D4NO3 . The formal name is 3-(1-naphthalenylcarbonyl)-1H-Indole-1-pentanoic-β,β,γ,γ-d4 acid . The InChi Code is InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 .Chemical Reactions Analysis
JWH 018 N-pentanoic acid metabolite-d4 is characterized by carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .Physical And Chemical Properties Analysis
The molecular weight of JWH 018 N-pentanoic acid metabolite-d4 is 375.5 . It is soluble in DMF, DMSO, and ethanol . The λmax is 219, 247, 316 nm .Applications De Recherche Scientifique
A study on the pharmacokinetics of JWH-018 and its metabolites, including the pentanoic acid metabolite, found that after inhalation, serum concentrations of JWH-018 are maximal within minutes, and a multicompartmental distribution/elimination is evident. The pentanoic acid metabolite, along with other metabolites, is detected in the serum, indicating its relevance in pharmacokinetic studies (Toennes et al., 2017).
Another study focusing on the excretion of JWH-018 metabolites in urine post-inhalation revealed that the pentanoic acid metabolite was one of the predominant metabolites detected. This finding underscores the importance of the pentanoic acid metabolite in the urinary analysis of JWH-018 use (Toennes et al., 2018).
Research into the development of an extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for the detection of 'K2' metabolites in urine identified various JWH-018 metabolites, including the pentanoic acid derivative, highlighting the metabolite's role in forensic toxicology (Emerson et al., 2013).
A study validating the detection and quantification of JWH-018 and its metabolites, including the N-pentanoic acid variant, in blood and urine, emphasizes the metabolite's utility in forensic cases, particularly for proving the use of synthetic cannabinoids (Öztürk et al., 2015).
Safety And Hazards
Orientations Futures
As an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite, JWH 018 N-pentanoic acid metabolite-d4 has potential applications in the field of forensic chemistry and toxicology . Its use in GC or LC-MS can help in the detection and quantification of JWH 018 N-pentanoic acid metabolite .
Propriétés
IUPAC Name |
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVGHIYNFQIJX-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016555 | |
| Record name | 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 N-pentanoic acid metabolite-d4 | |
CAS RN |
1320363-49-2 | |
| Record name | 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





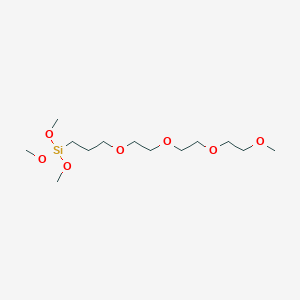
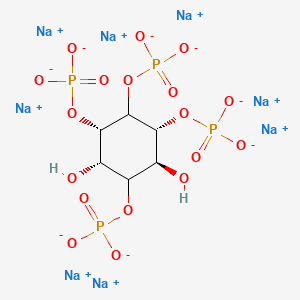
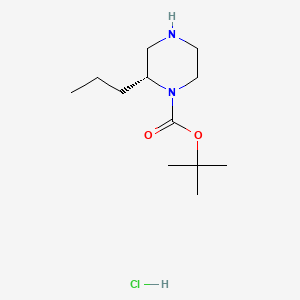
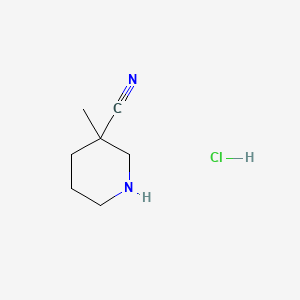
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
